![molecular formula C15H18F4N2O3 B1439575 2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate CAS No. 1208668-99-8](/img/structure/B1439575.png)
2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate
説明
“2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate” is a chemical compound with the CAS Number: 1208668-99-8 . It has a molecular weight of 350.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(2,6-dimethyl-4-morpholinyl)-3-fluorophenylcarbamate . The InChI code for this compound is 1S/C15H18F4N2O3/c1-9-6-21(7-10(2)24-9)13-4-3-11(5-12(13)16)20-14(22)23-8-15(17,18)19/h3-5,9-10H,6-8H2,1-2H3,(H,20,22) .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.300±0.06 g/cm3 and a predicted boiling point of 360.5±42.0 °C . Unfortunately, the melting point and flash point data are not available .科学的研究の応用
1. Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) discusses a neurokinin-1 receptor antagonist that shows efficacy in pre-clinical tests related to emesis and depression, indicating potential applications in these areas. This compound has a water solubility of >100 mg/mL and is suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
2. Chiral Discrimination in Pharmaceutical Analysis
Bereznitski et al. (2002) achieved separation of enantiomers of a related compound using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This has implications in chiral discrimination in pharmaceutical analysis, demonstrating how different interactions like hydrogen bonds and inclusion in amylose carbamate chains contribute to enantioselectivity (Bereznitski et al., 2002).
3. Electrochemical Fluorination in Synthetic Chemistry
Takashi et al. (1998) explored the electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives, which is relevant in the context of producing fluorinated compounds. This study provides insights into the synthesis and physical properties of nitrogen-containing F-carboxylic acids, crucial for various applications in synthetic chemistry (Takashi et al., 1998).
4. Mechanistic Insights in Pharmaceutical Chemistry
Zhao et al. (2004) investigated the oxidative degradation of a morpholine acetal substance P antagonist, revealing novel thermal rearrangements and [1,3]-sigmatropic rearrangement. This study provides valuable mechanistic insights for researchers in pharmaceutical chemistry, especially in understanding degradation pathways of drug molecules (Zhao et al., 2004).
5. Synthesis and Evaluation of Carbamate Analogues in Medicinal Chemistry
Rahmathullah et al. (1999) synthesized several carbamate analogues of 2,5-bis(4-amidinophenyl)furan and evaluated them against Pneumocystis carinii pneumonia in an immunosuppressed rat model. This study is significant in medicinal chemistry, particularly in the synthesis and evaluation of potential prodrugs (Rahmathullah et al., 1999).
特性
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4N2O3/c1-9-6-21(7-10(2)24-9)13-4-3-11(5-12(13)16)20-14(22)23-8-15(17,18)19/h3-5,9-10H,6-8H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWMFIICCROCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



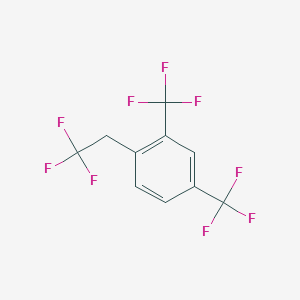

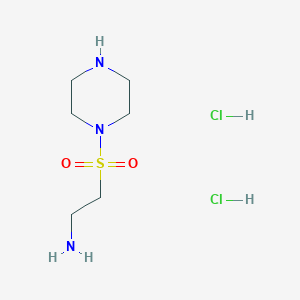
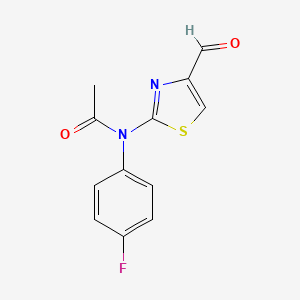
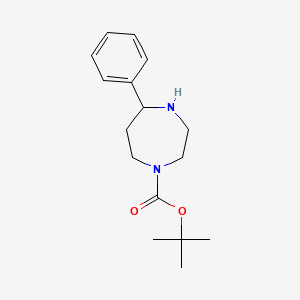
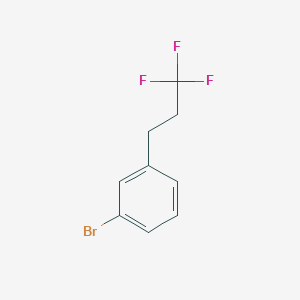

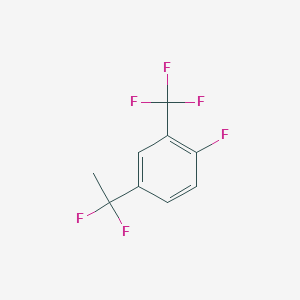
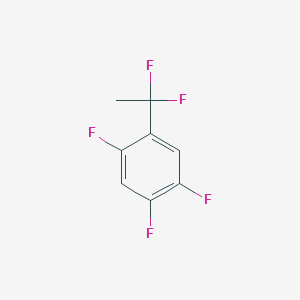
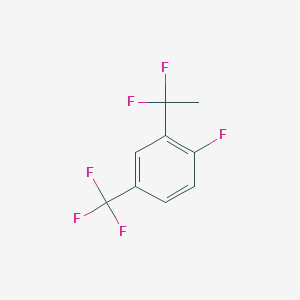

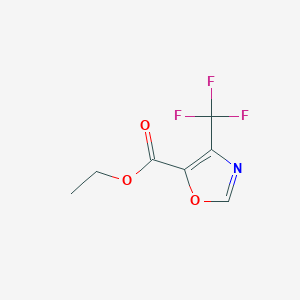
![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)